KFM19 belongs to the broader category of xanthine derivatives, which are known to interact with adenosine receptors in the human body. These compounds have garnered interest due to their ability to modulate various physiological processes by inhibiting adenosine receptor activity. Specifically, KFM19 has been studied for its antagonistic effects on the adenosine A1 receptor, which plays a significant role in neurotransmission and neuroprotection .
The synthesis of KFM19 involves several key steps that utilize various reagents and conditions to achieve the desired product. The synthesis process can be summarized as follows:
These steps highlight the complexity of synthesizing KFM19 and the importance of controlling reaction conditions to obtain high purity.
KFM19's molecular structure is characterized by a xanthine core modified with various functional groups that enhance its receptor binding affinity. It features:
The precise molecular formula and stereochemistry can be determined through techniques such as NMR spectroscopy and X-ray crystallography.
KFM19 participates in several chemical reactions that are essential for its biological activity:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems.
The mechanism of action of KFM19 primarily involves its competitive antagonism at adenosine A1 receptors:
This multifaceted mechanism underscores the potential therapeutic applications of KFM19 in treating cognitive impairments.
KFM19 exhibits several notable physical and chemical properties:
These properties are critical for formulating KFM19 into usable pharmaceutical preparations.
KFM19 has several scientific applications primarily linked to its role as an adenosine receptor antagonist:
A~1~R activation exerts predominantly inhibitory effects on neuronal activity through multiple coupled effector systems. The primary mechanism involves G~i/o~ protein-mediated inhibition of adenylate cyclase, lowering intracellular cAMP levels and protein kinase A (PKA) activity [1] [5]. This suppression modulates key ion channels:
Table 1: Neurological Effector Systems Coupled to A~1~R
Effector System | Signaling Consequence | Physiological Role |
---|---|---|
Adenylate cyclase | ↓ cAMP, ↓ PKA activity | Neurotransmitter suppression |
K+ channels (GIRK) | ↑ K+ efflux, hyperpolarization | Reduced neuronal excitability |
Ca^2+^ channels (N-type) | ↓ Ca^2+^ influx | ↓ Glutamate/exocytosis |
Phospholipase C (PLC) | ↑ IP~3~, ↑ DAG (cell-specific) | Modulates synaptic plasticity |
Beyond canonical signaling, A~1~R influences phospholipase C (PLC) and phosphoinositide metabolism in select brain regions, potentially impacting synaptic plasticity [5]. In hippocampal neurons, A~1~R-mediated suppression of excitatory transmission underpins adenosine’s neuroprotective role during ischemia, where endogenous adenosine release dampens excitotoxicity. Conversely, chronic A~1~R activation may contribute to cognitive impairment, suggesting that targeted antagonism could enhance cognition [5].
KFM19 (chemical name: 1,3-dimethyl-8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7H-purine-2,6-dione; CAS: 133058-72-7) was developed during structure-activity relationship (SAR) explorations of non-xanthine heterocycles to overcome limitations of early AR antagonists. Its molecular structure (C~16~H~22~N~4~O~3~) features a purinedione core linked to a 3,4-dimethoxystyryl group, a departure from classical xanthine scaffolds like theophylline [4] [7]. This design conferred:
Table 2: Molecular Profile of KFM19
Property | Value | Method/Reference |
---|---|---|
Chemical Formula | C~16~H~22~N~4~O~3~ | [4] |
Molecular Weight | 318.37 g/mol | [4] |
IC~50~ (A~1~R) | 50 nM | Radioligand binding assay |
Selectivity (A~1~:A~2A~) | >100-fold | Functional assays |
CAS Registry | 133058-72-7 | [7] |
The rationale for KFM19’s development aligned with emerging therapeutic concepts for A~1~R antagonists. Preclinical studies indicated that blocking A~1~R could enhance cerebral blood flow, mitigate cognitive deficits in aging models, and promote neuroregeneration. KFM19’s physicochemical properties (e.g., moderate logP) were tailored to improve blood-brain barrier penetration relative to hydrophilic analogues like FK453 or CPX [1] [5] [7].
KFM19 belongs to a structurally diverse class of high-affinity A~1~R antagonists that evolved from early xanthine derivatives. Its development reflects key trends in AR ligand optimization:
Table 3: Key A~1~R-Selective Antagonists and Their Properties
Compound | Chemical Class | A~1~R Affinity (IC~50~/K~i~) | Selectivity (vs. A~2A~R) | Therapeutic Focus |
---|---|---|---|---|
KFM19 | Styrylpurine | 50 nM | >100-fold | Cognition enhancement |
CPX | Xanthine | 0.5–5 nM | ~10-fold | Renal failure, cystic fibrosis |
FK453 | Pyrazolopyridine | Low nM | 657-fold | Hypertension, renal failure |
DPCPX | Xanthine | 0.2–3.9 nM | ~200-fold | Research tool |
KW3902 | Xanthine | 1.2 nM | >1000-fold | Acute renal failure |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7